molecular formula C9H13BO2 B2914161 2-Ethyl-6-methylphenylboronic acid CAS No. 953075-89-3

2-Ethyl-6-methylphenylboronic acid

Cat. No. B2914161
CAS RN: 953075-89-3
M. Wt: 164.01
InChI Key: QDSUHZPUFWHFNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-6-methylphenylboronic acid is a boronic acid derivative with the molecular formula C9H13BO2 and a molecular weight of 164.01 . Boronic acids are valuable for medical diagnostics and biochemistry studies due to their ability to readily bind with carbohydrates in water .


Molecular Structure Analysis

Boronic acids, including 2-Ethyl-6-methylphenylboronic acid, have unique physicochemical and electronic characteristics . They are considered Lewis acids, having a pKa value of 4–10 . The chemical shift of the boronic acid transforming into the boronate ester can be monitored at pHs ranging from 2 to 10 .


Chemical Reactions Analysis

Boronic acids react with 1,2-diols, which are incorporated in carbohydrates, through a reversible covalent condensation pathway . This reaction is important for the binding of boronic acids with diols .


Physical And Chemical Properties Analysis

2-Ethyl-6-methylphenylboronic acid has a molecular weight of 164.01 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Sensing Applications

2-Ethyl-6-methylphenylboronic acid: is utilized in sensing applications due to its ability to interact with diols and strong Lewis bases such as fluoride or cyanide anions. This interaction is crucial for both homogeneous assays and heterogeneous detection methods .

Biological Labelling and Protein Manipulation

The compound’s interaction with diols also extends to biological labelling and protein manipulation. It can be used to modify proteins, which is essential for understanding protein functions and interactions .

Therapeutic Development

Boronic acids, including 2-Ethyl-6-methylphenylboronic acid , are explored for their potential in therapeutic development. They can interfere with signaling pathways, inhibit enzymes, and be part of cell delivery systems .

Separation Technologies

In the field of separation technologies, 2-Ethyl-6-methylphenylboronic acid can be employed due to its selective binding properties, which can be particularly useful in the purification of biomolecules .

Catalysis

This compound finds applications in catalysis, aiding investigations that focus on enhancing the efficiency of chemical reactions, particularly those involving organic synthesis.

Medicinal Chemistry

In medicinal chemistry, 2-Ethyl-6-methylphenylboronic acid is used for its properties that contribute to the synthesis of pharmaceuticals and the exploration of new drugs.

Polymer and Optoelectronics Materials

The boronic acid derivative is also significant in the development of materials for polymer and optoelectronics. Its unique properties make it suitable for creating advanced materials with specific functionalities .

Cross-Coupling Reactions

Lastly, 2-Ethyl-6-methylphenylboronic acid is involved in cross-coupling reactions, which are pivotal in creating complex organic compounds. This application is fundamental in the synthesis of various organic materials .

Mechanism of Action

Target of Action

Boronic acids and their derivatives are known to interact with various biological targets, including proteins and enzymes . The specific targets would depend on the structural features of the boronic acid derivative and the biological context in which it is used.

Mode of Action

The mode of action of 2-Ethyl-6-methylphenylboronic acid is likely to involve the formation of reversible covalent bonds with its biological targets. Boronic acids are known to form reversible complexes with diols, a functional group present in many biological molecules . This allows boronic acids to interact with a wide range of targets and modulate their activity. The specific changes induced by 2-Ethyl-6-methylphenylboronic acid would depend on the nature of its targets and the context of the interaction.

Biochemical Pathways

For instance, it could potentially modulate enzymatic activities, interfere with signal transduction, or affect the stability of certain proteins

Pharmacokinetics

It is known that the stability of boronic acids and their derivatives can be influenced by environmental factors such as ph . This could potentially affect the bioavailability of 2-Ethyl-6-methylphenylboronic acid and its ability to reach its targets.

Result of Action

These could include changes in enzymatic activity, alterations in signal transduction pathways, or effects on protein stability .

Action Environment

The action of 2-Ethyl-6-methylphenylboronic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of boronic acids and their ability to form complexes with diols . Other factors, such as the presence of other molecules or ions, could also potentially influence the action of this compound.

Future Directions

Boronic acids, including 2-Ethyl-6-methylphenylboronic acid, have been growing in interest, especially after the discovery of the drug bortezomib . The molecular modification by the introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics . This suggests that there is potential for future research and development in this area .

properties

IUPAC Name

(2-ethyl-6-methylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO2/c1-3-8-6-4-5-7(2)9(8)10(11)12/h4-6,11-12H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDSUHZPUFWHFNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC=C1CC)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-6-methylphenylboronic acid

CAS RN

953075-89-3
Record name (2-ethyl-6-methylphenyl)boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.